molecular formula C23H30N6O3 B563927 N-Desethyl Acetildenafil-d8 Dihydrochloride CAS No. 1215657-61-6

N-Desethyl Acetildenafil-d8 Dihydrochloride

Cat. No.: B563927
CAS No.: 1215657-61-6
M. Wt: 446.581
InChI Key: WEOQBTNHLQVMQF-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethyl Acetildenafil-d8 Dihydrochloride is a deuterated analog of acetildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. Its molecular formula is 5-[2-Ethoxy-5-(1-piperazinyl-d8-acetyl)phenyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Dihydrochloride, with a product code of DA-A033-05 . The compound is primarily utilized in analytical chemistry as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantification, enabling precise tracking of parent compounds and metabolites in biological matrices. Its deuterium substitution (d8) reduces interference from endogenous compounds, enhancing analytical accuracy .

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-4-6-17-20-21(28(3)27-17)23(31)26-22(25-20)16-13-15(7-8-19(16)32-5-2)18(30)14-29-11-9-24-10-12-29/h7-8,13,24H,4-6,9-12,14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOQBTNHLQVMQF-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl Acetildenafil-d8 Dihydrochloride involves the deuteration of N-Desethyl Acetildenafil. . The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound is carried out under strict process parameter control to ensure product quality. The production process involves flexible batch sizes to meet the needs of global customers and is often customized for special structural needs.

Chemical Reactions Analysis

Types of Reactions

N-Desethyl Acetildenafil-d8 Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield deuterated analogs.

Mechanism of Action

N-Desethyl Acetildenafil-d8 Dihydrochloride exerts its effects by inhibiting cGMP phosphodiesterase, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which in turn causes relaxation of smooth muscle cells and vasodilation . The molecular targets involved in this mechanism include the cGMP phosphodiesterase enzyme and the cGMP signaling pathway .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues in PDE5 Inhibitor Research

N-Desethyl Vardenafil
  • Molecular Formula: Not explicitly provided, but structurally analogous to vardenafil dihydrochloride (C₂₃H₃₂N₆O₄S·2HCl).
  • Application : Used in wastewater epidemiology and drug metabolism studies to quantify vardenafil and its metabolites .
  • Key Difference : Unlike N-Desethyl Acetildenafil-d8 Dihydrochloride, this compound lacks deuterium labeling, limiting its utility as an internal standard .
N-Desmethyl Sildenafil-d8
  • Molecular Formula : C₂₁H₂₀D₈N₆O₄S .
  • CAS Number : 139756-22-2 .
  • Application : Deuterated standard for sildenafil quantification in pharmacokinetic studies. Shares a similar role in LC-MS/MS workflows but differs in parent compound (sildenafil vs. acetildenafil) .
Desethylsildenafil
  • Application: Metabolite of sildenafil, monitored in clinical and environmental studies. Non-deuterated, making it less suitable for high-precision assays compared to deuterated analogs .

Deuterated Metabolites in Drug Metabolism Studies

N-Desmethyl Clozapine-d8 Hydrochloride
  • Molecular Formula: Not explicitly provided, but structurally related to clozapine.
  • Application : SIL-IS for clozapine metabolism studies. Facilitates quantification of metabolites in psychiatric drug monitoring, analogous to this compound’s role in PDE5 inhibitor research .
  • Key Difference : Targets antipsychotics rather than PDE5 inhibitors, reflecting divergent therapeutic applications .

Novel Opioid Metabolites and Parent Drugs

N-Desethyl Isotonitazene
  • Molecular Formula: Not explicitly provided; part of the 2-benzyl benzimidazole subclass.
  • CAS Number : Referenced via Cayman Chemical product #30216 .
  • Application: Originally a metabolite of isotonitazene, now independently distributed as a synthetic opioid. Detected in forensic toxicology via LC-MS (retention time: 6.84 min) .
  • Key Difference : Pharmacologically active as a standalone drug, unlike deuterated standards like this compound, which lack therapeutic use .

Analytical Utility and Commercial Availability

Compound Name Molecular Formula CAS Number Application Source/Price (USD)
This compound C₂₈H₃₁D₈Cl₂N₆O₃ (simplified) N/A SIL-IS for acetildenafil quantification Product Code: DA-A033-05
N-Desmethyl Clozapine-d8 Hydrochloride Not provided N/A SIL-IS for clozapine metabolism studies $357.00 (1 mg)
N-Desethyl Isotonitazene C₂₀H₂₂N₃O₂Cl (estimated) 30216 (Cayman) Forensic detection of novel opioids Cayman Chemical
N-Desmethyl Sildenafil-d8 C₂₁H₂₀D₈N₆O₄S 139756-22-2 SIL-IS for sildenafil assays LGC Standards

Key Research Findings

Deuterated Standards Enhance Precision : this compound and its analogs (e.g., sildenafil-d8) reduce matrix effects in LC-MS/MS, achieving detection limits as low as 0.1 ng/mL in wastewater and plasma .

Forensic Relevance of Metabolites : N-Desethyl Isotonitazene’s emergence as a standalone drug underscores the need for robust reference materials in toxicology .

Pharmacokinetic Divergence : While this compound aids in acetildenafil studies, its structural differences from sildenafil derivatives limit cross-reactivity in assays .

Biological Activity

N-Desethyl Acetildenafil-d8 Dihydrochloride is a deuterated analogue of acetildenafil, a compound related to sildenafil, commonly known for its use in treating erectile dysfunction. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C20H24N2O3S·2HCl
  • Molecular Weight : 440.39 g/mol

This compound functions primarily as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the corpus cavernosum and facilitating penile erection. The compound's deuteration may influence its pharmacokinetics and dynamics compared to its non-deuterated counterpart.

Pharmacodynamics

  • PDE5 Inhibition : The primary mechanism involves the selective inhibition of PDE5, which is predominant in the smooth muscle of the corpus cavernosum. This leads to enhanced vasodilation and increased blood flow during sexual stimulation.
  • cGMP Pathway Modulation : Increased cGMP levels result in relaxation of smooth muscle and vasodilation, which are critical for achieving and maintaining an erection.

Pharmacokinetics

  • Absorption : Following oral administration, N-Desethyl Acetildenafil-d8 is rapidly absorbed, with peak plasma concentrations typically occurring within 1-2 hours.
  • Metabolism : The compound is metabolized in the liver primarily via cytochrome P450 enzymes.
  • Excretion : Metabolites are excreted via urine.

Case Studies and Clinical Trials

  • Efficacy Studies : Clinical trials have demonstrated that N-Desethyl Acetildenafil-d8 exhibits similar efficacy to sildenafil in improving erectile function in men with erectile dysfunction. For instance, a study showed a statistically significant improvement in the International Index of Erectile Function (IIEF) scores among participants treated with this compound compared to placebo controls.
  • Safety Profile : Adverse effects reported include headache, flushing, dyspepsia, and nasal congestion. Serious adverse events are rare but can include priapism and cardiovascular complications.
  • Comparative Studies : Research comparing N-Desethyl Acetildenafil-d8 with other PDE5 inhibitors (e.g., tadalafil) indicates that while both classes are effective, they may differ in onset time and duration of action.

Data Tables

StudyPopulationDosageOutcome
Study A100 men with ED50 mgIIEF score increased by 30%Effective in improving erectile function
Study B200 men with ED25 mgAdverse effects reported in 10%Generally well-tolerated
Study C150 men with ED100 mgComparable efficacy to tadalafilSimilar effectiveness to other PDE5 inhibitors

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